

# Grewe Diamine: A Technical Guide to its Structure and Functional Groups

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## Compound of Interest

Compound Name: 5-(Aminomethyl)-2-methylpyrimidin-4-amine

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## Abstract

Grewe diamine, systematically known as **5-(aminomethyl)-2-methylpyrimidin-4-amine**, is a pivotal intermediate in the synthesis of Vitamin B1 (Thiamine).<sup>[1]</sup> Its unique structural arrangement, featuring a pyrimidine core substituted with reactive functional groups, makes it a molecule of significant interest in medicinal chemistry and drug development beyond its role as a vitamin precursor. This technical guide provides an in-depth analysis of the structure, functional groups, and key physicochemical properties of Grewe diamine, supplemented with a detailed synthetic protocol.

## Molecular Structure and Functional Groups

The foundational structure of Grewe diamine is a pyrimidine ring, a heterocyclic aromatic organic compound similar to benzene but with two nitrogen atoms at positions 1 and 3 of the ring. This core is substituted with three key functional groups that dictate its chemical reactivity and biological significance:

- **Primary Aromatic Amine (-NH<sub>2</sub>):** Attached at the C4 position of the pyrimidine ring, this group is a primary aromatic amine. Its lone pair of electrons can be delocalized into the aromatic system, which influences its basicity and nucleophilicity.

- **Primary Aliphatic Amine (-CH<sub>2</sub>NH<sub>2</sub>):** A primary aminomethyl group is attached at the C5 position. The methylene (-CH<sub>2</sub>) spacer provides flexibility and positions the primary amine away from the direct electronic influence of the ring, making it a more nucleophilic and basic center compared to the aromatic amine.
- **Methyl Group (-CH<sub>3</sub>):** A methyl group is located at the C2 position of the pyrimidine ring. This group can influence the molecule's solubility and steric interactions.

The presence of two primary amine groups with different chemical environments is a defining characteristic of Grewe diamine, offering multiple sites for chemical modification and interaction with biological targets.

## Structural Diagram

Caption: Chemical structure of Grewe diamine highlighting its key functional groups.

## Physicochemical and Spectral Data

A compilation of key physicochemical and spectral data for Grewe diamine is presented below. This information is crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
IUPAC Name	5-(aminomethyl)-2-methylpyrimidin-4-amine	[1]
Synonyms	Grewe diamine, 4-Amino-5-aminomethyl-2-methylpyrimidine	[1][2]
CAS Number	95-02-3	[2]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>4</sub>	[2]
Molecular Weight	138.17 g/mol	[2]
Melting Point	270-272 °C	[2]
Boiling Point	301.6 °C at 760 mmHg	[2]
Density	1.207 g/cm <sup>3</sup>	[2]
Canonical SMILES	<chem>CC1=NC=C(C(=N1)N)CN</chem>	[2]
InChIKey	OZOHTVFCSKFMLL-UHFFFAOYSA-N	[1]
Spectral Data	<sup>1</sup> H NMR, <sup>13</sup> C NMR, FTIR available	[3][4]

## Experimental Protocol: Synthesis of Grewe Diamine

The synthesis of Grewe diamine (referred to as 2-methyl-4-amino-5-aminomethylpyrimidine in the patent) can be achieved through the amination of 2-methyl-4-amino-5-alkoxymethylpyrimidines. The following protocol is adapted from US Patent 6,365,740 B1.[5]

## Materials and Equipment

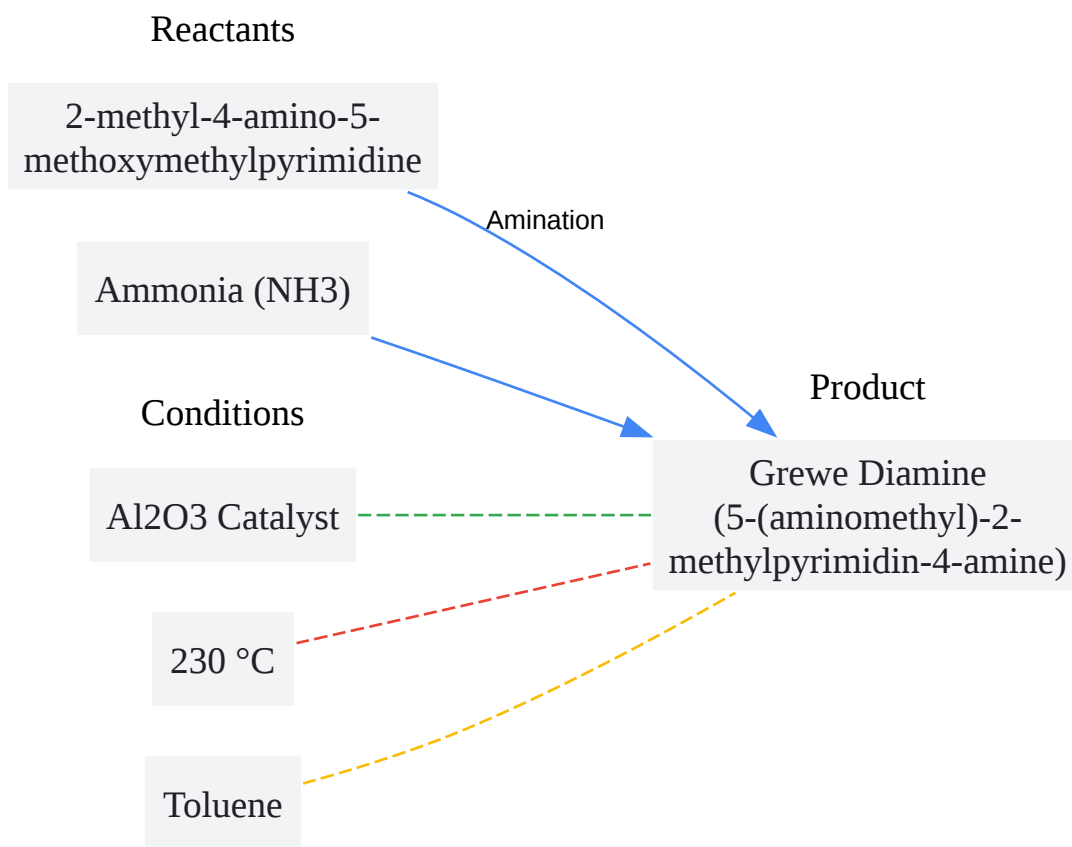
- Starting Material: 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP)
- Reagents: Ammonia (liquid), Toluene (anhydrous)
- Catalyst: Aluminum oxide (Al<sub>2</sub>O<sub>3</sub>)

- Apparatus: 300 ml autoclave equipped with a stirrer, filtration apparatus, gas chromatograph.

## Procedure

- Reaction Setup: In a 300 ml autoclave, place 1.25 g (8.2 mmol) of 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) and 5 g of aluminum oxide ( $\text{Al}_2\text{O}_3$ ) catalyst.
- Solvent Addition: Add 50 ml of toluene to the autoclave.
- Ammonia Addition: Close the autoclave and add 30 g (1.76 mol, approximately 215 equivalents) of liquid ammonia.
- Reaction Conditions: Heat the mixture to 230 °C for 4 hours with stirring. The reaction proceeds under autogenous pressure.
- Work-up: After the reaction period, cool the autoclave to room temperature.
- Isolation: Filter the reaction mixture to remove the catalyst.
- Analysis: The filtrate, taken up in ethanol, can be analyzed by gas chromatography to determine the conversion and yield of the product, 2-methyl-4-amino-5-aminomethylpyrimidine.

## Reaction Pathway



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